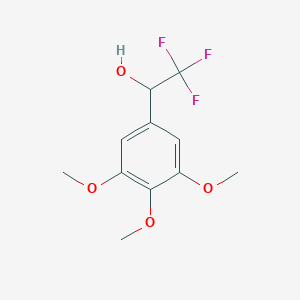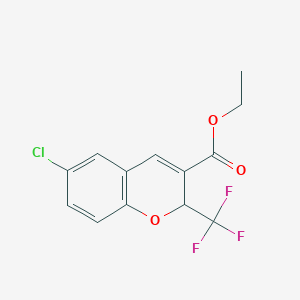
3-Formyl-4-methoxyphenyl methyl carbonate
Overview
Description
3-Formyl-4-methoxyphenyl methyl carbonate, also known as FMOC-Cl, is a chemical compound widely used in various fields of research and industry. It has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups in organic synthesis . The steric and electronic characteristics of these compounds can be easily manipulated by selecting suitable condensing aldehydes or ketones and primary amines .Scientific Research Applications
Fabrication of Nanoparticles
The compound has been used in the synthesis of bis (4-formyl-2 methoxy phenyl carbonate), using two green reagents dimethyl carbonate and vanillin for application as a therapeutic agent . The synthesized compound was used to create Schiff base nanoparticles by crosslinking with chitosan .
Antioxidant Properties
Both the synthesized compound and the resulting chitosan nanoparticles showed significant radical scavenging potential . This indicates their potential use as antioxidants in various applications.
Anticancer Properties
The compound and the nanoparticles have shown anticancer properties . The carbonate ester backbone and the moiety present in the nanoparticles undergo hydrolysis at the targeted cancer-causing microenvironment to release vanillin and chitosan, enhancing the anticancer activity .
Drug Delivery
Due to the biocompatible properties of chitosan, the nanoparticles formed by crosslinking with the synthesized compound can be used as a prospective drug carrier .
Synthesis of Pyrrole Containing Analogs
Pyrrole containing analogs are considered as a potential source of biologically active compounds . The synthesized compound could potentially be used in the synthesis of these analogs.
Schiff Base Ruthenium Metal Complexes
Schiff bases, such as the one formed by the compound, have a wide variety of applications in various fields, including organic and inorganic chemistry, analytical, catalysis, pharmaceutical, biological, food and dye industries . They also have pharmacological activities such as anti-inflammatory, antitumor, anticonvulsant, antifungal, analgesic, and more .
Future Directions
Ruthenium metal-based complexes and Schiff base ligands, which this compound could potentially form, are rapidly becoming conventionally considered for various applications including biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes .
Mechanism of Action
Target of Action
Similar compounds, such as phenylboronic acids, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds involved in suzuki–miyaura cross-coupling reactions are known to affect carbon–carbon bond formation . This process is crucial in many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.
Result of Action
Similar compounds, such as phenylboronic acids, are known to inhibit certain enzymes, potentially leading to the suppression of tumor growth, progression, and metastasis .
Action Environment
The action, efficacy, and stability of 3-Formyl-4-methoxyphenyl methyl carbonate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the addition of various substituents on phenyl rings of boronic acids allows them to be used in a physiologically acceptable pH range .
properties
IUPAC Name |
(3-formyl-4-methoxyphenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-9-4-3-8(5-7(9)6-11)15-10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYTSBRCBEKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576096 | |
| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132638-49-4 | |
| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

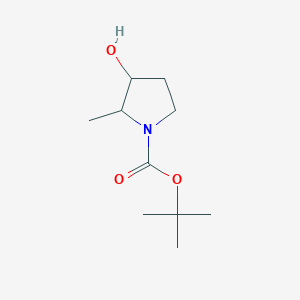

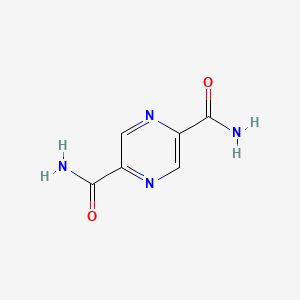
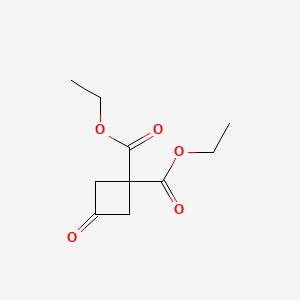

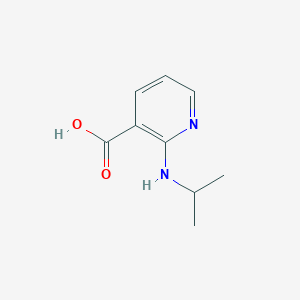
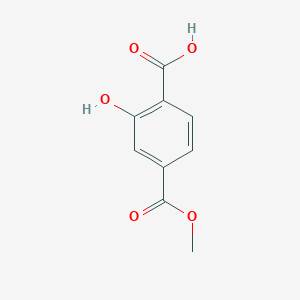
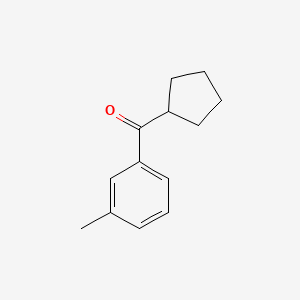
![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)
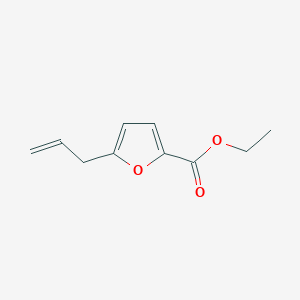
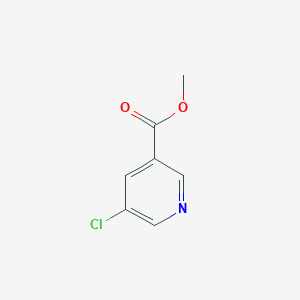
![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)
